2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide
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Overview
Description
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a common pharmacophore in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Coupling with phenoxy group: The oxadiazole intermediate is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Introduction of the propylacetamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the activity of natural substrates . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is unique due to its specific substitution pattern on the 1,2,4-oxadiazole ring, which can confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide |
InChI |
InChI=1S/C16H21N3O3/c1-4-9-17-14(20)10-21-13-7-5-12(6-8-13)16-18-15(11(2)3)19-22-16/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) |
InChI Key |
YSJUKMSTVOXGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C(C)C |
Origin of Product |
United States |
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